

Application Note: Quantifying Histone Acetylation Changes Induced by Pracinostat using Western Blot

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Compound of Interest

Compound Name: *Pracinostat*

Cat. No.: *B612167*

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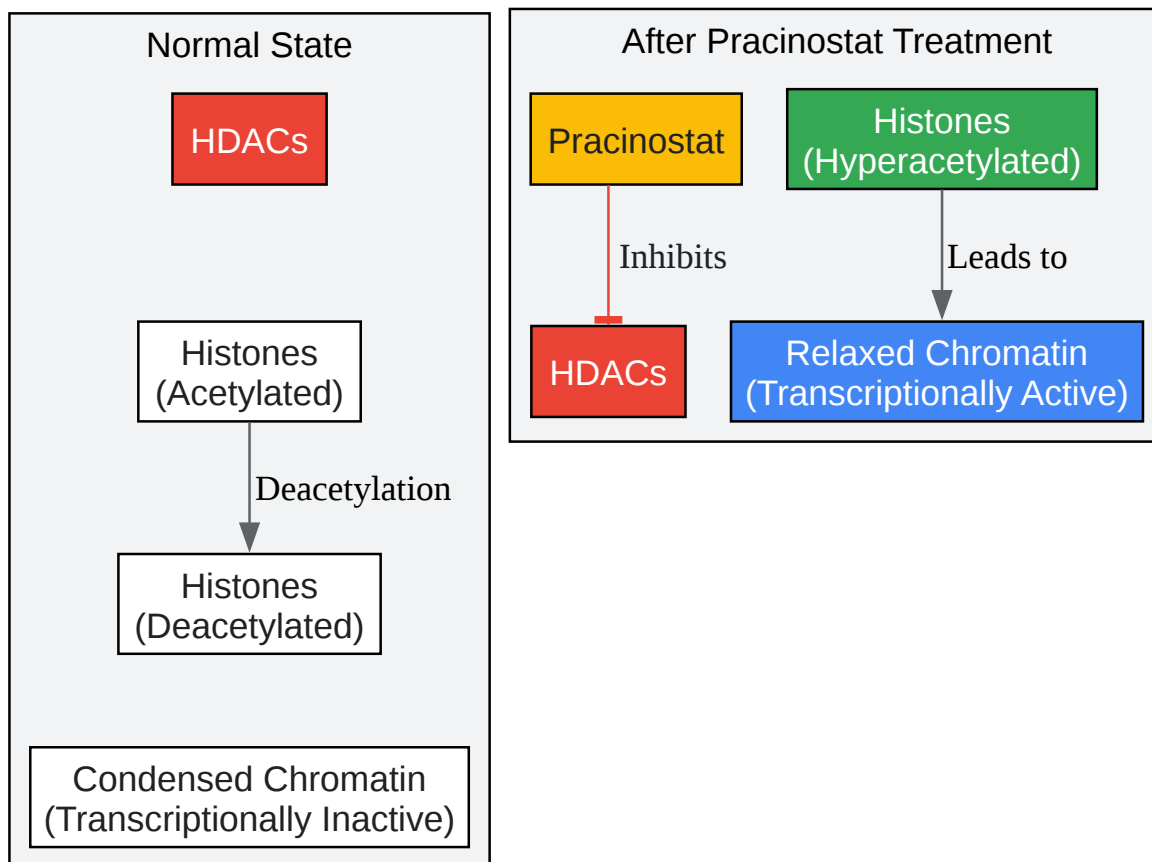
Introduction

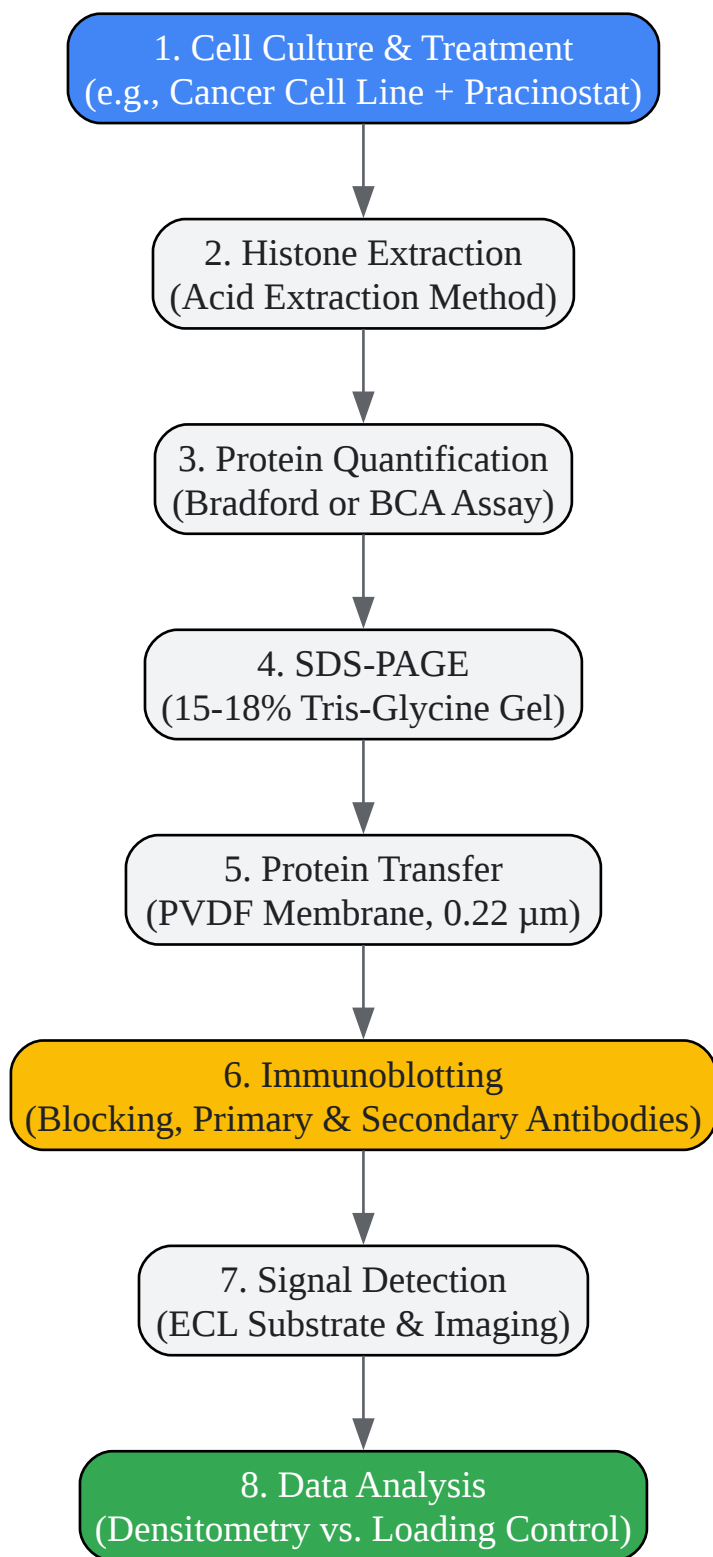
Pracinostat (SB939) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[5] By inhibiting HDACs, **Pracinostat** leads to the accumulation of acetylated histones, a state known as hyperacetylation.[1][3][4] This modification alters chromatin structure, making it more accessible to transcription factors and resulting in the selective transcription of genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Western blotting is a widely used and effective immunoassay to detect and quantify these changes in global histone acetylation, providing a direct measure of **Pracinostat**'s pharmacodynamic effect within cells.[6] This document provides a detailed protocol for assessing histone acetylation levels via Western blot following **Pracinostat** treatment.

Signaling Pathway of Pracinostat Action

Pracinostat functions by directly inhibiting the enzymatic activity of HDACs. This prevents the removal of acetyl groups from the lysine tails of core histones (H2A, H2B, H3, H4). The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the

interaction between histones and DNA. This leads to a more relaxed chromatin structure (euchromatin), which facilitates gene transcription.





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